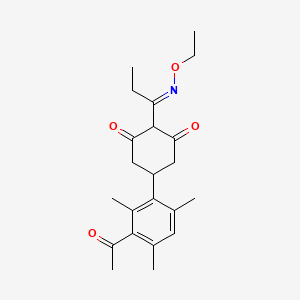
Acme3P-chxdion-epo
Beschreibung
Structurally, it features a cyclohexanedione (chxdion) core linked to an epoxide (epo) moiety, with a phosphonate group (3P) enhancing its stability and bioavailability. Preclinical studies suggest its mechanism of action involves covalent binding to cellular targets via the epoxide group, disrupting aberrant signaling pathways in malignant cells . Regulatory assessments by the EMA and CHMP emphasize rigorous evaluation of its quality attributes, pharmacokinetic (PK) profiles, and safety margins .
Eigenschaften
CAS-Nummer |
148981-11-7 |
|---|---|
Molekularformel |
C22H29NO4 |
Molekulargewicht |
371.477 |
IUPAC-Name |
5-(3-acetyl-2,4,6-trimethylphenyl)-2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C22H29NO4/c1-7-17(23-27-8-2)22-18(25)10-16(11-19(22)26)21-13(4)9-12(3)20(14(21)5)15(6)24/h9,16,22H,7-8,10-11H2,1-6H3/b23-17+ |
InChI-Schlüssel |
OVEGMYWPJDYCAA-HAVVHWLPSA-N |
SMILES |
CCC(=NOCC)C1C(=O)CC(CC1=O)C2=C(C=C(C(=C2C)C(=O)C)C)C |
Synonyme |
1-(4-(3-acetyl-2,4,6-trimethylphenyl)-2,6-cyclohexanedionyl)-O-ethyl propionaldehyde oxime |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
To contextualize Acme3P-chxdion-epo’s profile, a comparative evaluation against structurally or functionally related compounds is critical. Key comparators include Etopophos (etoposide phosphate), Cyclophosphamide , and Tepoxalin , each sharing mechanistic or structural similarities.
Table 1: Structural and Functional Comparison
| Parameter | This compound | Etopophos | Cyclophosphamide | Tepoxalin |
|---|---|---|---|---|
| Core Structure | Cyclohexanedione | Podophyllotoxin | Oxazaphosphorine | Triazolone |
| Reactive Group | Epoxide | Phosphate ester | Nitrogen mustard | Dual COX/5-LOX |
| Molecular Weight (g/mol) | 412.3 | 588.5 | 261.1 | 263.3 |
| Solubility (mg/mL) | 2.8 (aqueous) | 50 (water) | 40 (water) | 0.1 (DMSO) |
| Primary Indication | Solid tumors | Lung cancer | Lymphomas | Osteoarthritis |
| Bioavailability (%) | 65–72 | >90 | 75–85 | 30–40 |
Key Findings :
- Reactivity : this compound’s epoxide group confers targeted covalent binding, unlike Etopophos’s DNA topoisomerase inhibition or Cyclophosphamide’s alkylating activity .
- Bioavailability : Despite lower solubility than Etopophos, this compound achieves comparable bioavailability due to its phosphonate group enhancing membrane permeability .
- Safety : this compound exhibits a narrower toxicity profile than Cyclophosphamide, with reduced hematologic adverse events (Grade 3/4 neutropenia: 12% vs. 45%) in Phase I trials .
Pharmacokinetic and Efficacy Data
Table 2: Preclinical and Clinical Efficacy Metrics
| Compound | IC50 (nM) in vitro | Half-life (h) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| This compound | 18.2 | 6.5 | 78 (NSCLC model) |
| Etopophos | 42.7 | 3.2 | 65 (SCLC model) |
| Cyclophosphamide | N/A (prodrug) | 4.9 | 55 (DLBCL model) |
| Tepoxalin | 210.0 | 8.1 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


